

Spectroscopic Characterization of 2,5-Dichloroterephthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichloroterephthalic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dichloroterephthalic acid** (CAS No. 13799-90-1), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.^[1] While complete, experimentally verified datasets are not all publicly available, this document compiles referenced data, predicted spectral features based on molecular structure, and detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Features

2,5-Dichloroterephthalic acid is a symmetrical molecule, which simplifies its expected NMR spectra. The presence of carboxylic acid, aromatic, and chloro functional groups gives rise to characteristic signals in IR and MS analyses.

Molecular Formula: C₈H₄Cl₂O₄^[2] Molecular Weight: 235.02 g/mol ^[3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,5-Dichloroterephthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's insolubility in common deuterated solvents at room temperature, acquiring high-resolution NMR spectra can be challenging. Solvents such as DMSO-d₆ are typically required. Based on the molecule's symmetry, the following signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	Broad Singlet	2H	Carboxylic Acid (-COOH)
~7.9 - 8.1	Singlet	2H	Aromatic (Ar-H)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Assignment
~165	Carboxylic Acid (-COOH)
~135	Aromatic (C-Cl)
~133	Aromatic (C-COOH)
~131	Aromatic (C-H)

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for **2,5-Dichloroterephthalic acid** has been recorded using the KBr wafer technique and is referenced in the PubChem database.[\[3\]](#) The characteristic absorption bands expected for its functional groups are detailed below.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1475	Medium-Weak	C=C stretch (Aromatic Ring)
~1300	Medium	C-O stretch
~800-900	Strong	C-H bend (Aromatic, out-of-plane)
~700-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry of **2,5-Dichloroterephthalic acid** is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance	Assignment
234	100%	[M] ⁺ (with ²³⁵ Cl)
236	~65%	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
238	~10%	[M+4] ⁺ (with two ³⁷ Cl)

Note: The molecular ion [M]⁺ corresponds to the molecule with two ³⁵Cl isotopes. The [M+2] and [M+4] peaks arise from the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of -OH, -COOH, and HCl.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation.

NMR Sample Preparation and Acquisition

This protocol outlines the preparation of a sample for solution-state NMR.

- Sample Preparation: Weigh 5-25 mg for ^1H NMR or 50-100 mg for ^{13}C NMR of dry **2,5-Dichloroterephthalic acid**.^[4]
- Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The sample may require gentle heating or vortexing to fully dissolve.^[4]
- Transfer: Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[4]
- Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing ($\delta = 0.00$ ppm).^[5]
- Acquisition: Place the NMR tube in the spectrometer. Acquire data using standard parameters for ^1H and proton-decoupled ^{13}C experiments. The number of scans for ^{13}C NMR will need to be significantly higher than for ^1H NMR to achieve a good signal-to-noise ratio.

FTIR Spectroscopy via KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.^[6]

- Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for at least 2-3 hours to remove moisture. Store in a desiccator.^[7]
- Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the **2,5-Dichloroterephthalic acid** sample to a very fine powder.^[6]
- Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is achieved.^[6]
- Pellet Pressing: Transfer the mixture to a pellet-forming die. Assemble the die and connect it to a vacuum line for several minutes to remove trapped air and moisture.^[7]

- Compression: Place the die in a hydraulic press and gradually apply 8-10 tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent disc.[8][9]
- Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum (air or a pure KBr pellet) followed by the sample spectrum.

Mass Spectrometry (Electron Ionization)

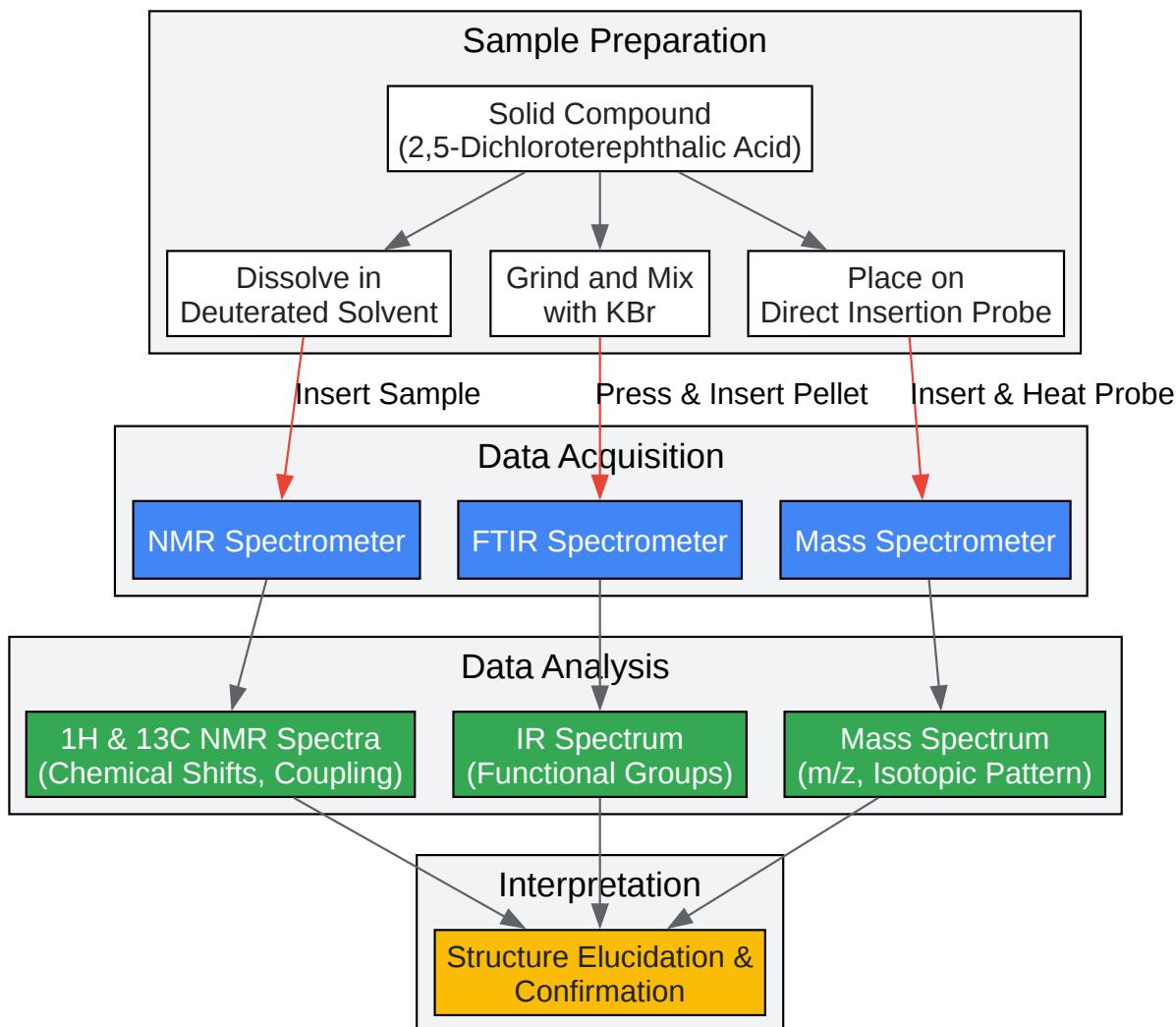
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

- Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.[10]
- Vaporization: Gently heat the probe to vaporize the analyte into the ion source chamber, which is under high vacuum.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ($[M]^+$).[11]
- Fragmentation: The high energy of the ionization process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.[11][12]
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at its specific m/z , generating the mass spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like **2,5-Dichloroterephthalic acid**.

General Workflow for Spectroscopic Analysis of a Solid Compound

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Caption: Workflow for Spectroscopic Analysis.

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